molecular formula C19H12ClN5O B3470573 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B3470573
M. Wt: 361.8 g/mol
InChI Key: CRNGMLGBTATPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a benzoxazole moiety, a chlorophenyl group, and a pyrimidine ring

Preparation Methods

The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzoxazole with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to yield the desired pyrimidine derivative. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the final product .

Chemical Reactions Analysis

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound’s antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell wall components, leading to cell lysis and death .

Comparison with Similar Compounds

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:

The unique combination of the benzoxazole, chlorophenyl, and pyrimidine moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O/c1-11-14(10-21)17(12-6-8-13(20)9-7-12)24-18(22-11)25-19-23-15-4-2-3-5-16(15)26-19/h2-9H,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNGMLGBTATPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE
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2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE
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2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE
Reactant of Route 4
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2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE
Reactant of Route 5
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2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE

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